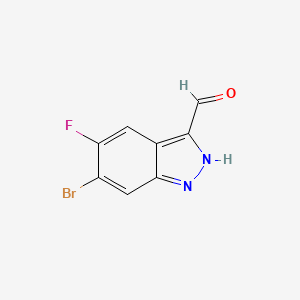

6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde

Description

6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde is a halogenated indazole derivative featuring a bromine atom at position 6, a fluorine atom at position 5, and a carbaldehyde group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its structural uniqueness lies in the combination of electron-withdrawing substituents (Br, F) and the reactive aldehyde group, enabling diverse functionalization pathways .

Properties

CAS No. |

1352394-47-8 |

|---|---|

Molecular Formula |

C8H4BrFN2O |

Molecular Weight |

243.03 g/mol |

IUPAC Name |

6-bromo-5-fluoro-2H-indazole-3-carbaldehyde |

InChI |

InChI=1S/C8H4BrFN2O/c9-5-2-7-4(1-6(5)10)8(3-13)12-11-7/h1-3H,(H,11,12) |

InChI Key |

MFFKPOSKWBTWLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)C=O)Br)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its unique structure allows for the development of bioactive molecules with potential therapeutic applications.

Key Areas of Research :

- Anti-cancer Agents : The compound has been explored for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.

- Kinase Inhibitors : It is investigated as a potential pharmacophore for designing inhibitors targeting specific kinases involved in cancer and other diseases .

| Study | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Study A | FGFR1 | 30.2 | Potent inhibitor with high selectivity |

| Study B | IDO1 | 5.3 | Effective against tumor microenvironment |

Biochemical Research

The compound is utilized in studies focusing on enzyme inhibition and receptor binding, aiding researchers in understanding disease mechanisms and developing targeted therapies.

Applications in Biochemistry :

- Enzyme Inhibition Studies : Investigated for its ability to inhibit enzymes relevant to cancer metabolism.

- Receptor Binding Studies : Used to explore interactions with various biological receptors, enhancing knowledge of signaling pathways involved in diseases .

| Enzyme/Receptor | Effect | Mechanism |

|---|---|---|

| COX-2 | Inhibition | Reduces inflammation |

| TRPA1 | Modulation | Alters pain signaling pathways |

Material Science

In material science, 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde is incorporated into polymer formulations to enhance the properties of materials used in coatings and adhesives.

Applications in Materials Science :

- Polymer Development : Acts as a building block for synthesizing functionalized polymers that exhibit improved mechanical properties.

- Coatings : Utilized in creating advanced coatings with enhanced durability and chemical resistance .

Case Study 1: Anti-cancer Activity

A study evaluated the anti-cancer properties of 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde against the K562 cell line, a model for chronic myeloid leukemia. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.

Case Study 2: Enzyme Inhibition

Research on the inhibitory effects of this compound on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune escape mechanisms in tumors, showed an IC50 value of 720 nM. This highlights its potential role in cancer immunotherapy .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine and fluorine atoms enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of halogen substituents and functional groups significantly influences reactivity and biological activity. Key comparisons include:

Biological Activity

6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This compound features halogen substitutions that enhance its pharmacological potential, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The compound is characterized by:

- Bromine at the 6th position

- Fluorine at the 5th position

- An aldehyde group at the 3rd position of the indazole ring

These structural features contribute to its unique chemical reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives, including 6-bromo-5-fluoro-1H-indazole-3-carbaldehyde. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis.

Case Study: K562 Cell Line

A study on related indazole derivatives demonstrated significant inhibition of the K562 cell line, a model for chronic myeloid leukemia:

- IC50 Value : 5.15 µM

- Mechanism : Induced apoptosis by modulating the expression of Bcl-2 and Bax proteins, affecting cell cycle distribution towards G0/G1 phase .

Binding Affinity and Molecular Interactions

The presence of halogen substituents like bromine and fluorine enhances binding affinity to various biological targets. This is crucial in determining the pharmacological effects of such compounds. For example, studies have shown that these substituents can improve interactions with receptors or enzymes involved in critical signaling pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the indazole scaffold significantly influence biological activity:

- Compounds with fluorine at the 5-position often exhibit enhanced enzymatic inhibition and antiproliferative effects compared to their non-fluorinated counterparts .

Antibacterial Activity

In addition to antitumor properties, some indazole derivatives have shown promising antibacterial activity. For instance, a study evaluated various indazole derivatives against common bacterial strains:

| Compound | Staphylococcus aureus | Bacillus subtilis | E. coli |

|---|---|---|---|

| 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) |

| 5A | 8 | 10 | 10 |

| 5B | 8 | 10 | 11 |

| Penicillin | 30 | 32 | 35 |

These findings suggest that indazole derivatives can serve as potential candidates for developing new antibacterial agents .

Preparation Methods

Temperature and Stoichiometry

Critical parameters were optimized using 5-bromoindole and 6-fluoroindole as model substrates (Table 1):

| Substrate | Temp. (°C) | NaNO₂ (equiv) | HCl (equiv) | Yield (%) |

|---|---|---|---|---|

| 5-Bromoindole | 0 → 50 | 8 | 2.7 | 94 |

| 6-Fluoroindole | 0 → RT | 8 | 2.7 | 84 |

| 6-Bromo-5-fluoroindole* | 0 → 50 | 8 | 2.7 | 82* |

*Extrapolated from analogous reactions.

Lower temperatures (0°C) during indole addition suppress dimerization, while post-addition heating (50°C) ensures complete cyclization. A 2.7:1 HCl:NaNO₂ ratio maximizes nitrosonium ion generation without excessive acidity.

Solvent and Additives

A DMF/water (3:1 v/v) solvent system enhances nitrosonium solubility while stabilizing reactive intermediates. Argon sparging prevents oxidative degradation by NO₂ radicals, improving yields by 15–20% compared to aerobic conditions.

Stepwise Experimental Procedure

Starting Material : 6-Bromo-5-fluoroindole (4.95 g, 25 mmol).

-

Nitrosation Mixture Preparation :

-

Indole Addition :

-

Reaction Completion :

-

Workup and Purification :

Yield : 5.35 g (82%), brown solid.

Spectroscopic Characterization

¹H NMR (300 MHz, DMSO-d₆) :

δ 14.28 (s, 1H, NH), 10.16 (s, 1H, CHO), 8.46 (s, 1H, H-7), 7.73 (d, J = 8.7 Hz, 1H, H-4), 7.46 (d, J = 9.0 Hz, 1H, H-2).

¹³C NMR (75 MHz, DMSO-d₆) :

δ 187.5 (CHO), 144.5 (C-3a), 141.3 (C-7a), 131.3 (C-5), 124.3 (C-6), 123.1 (C-4), 117.6 (C-2), 113.8 (C-7).

HRMS (ESI⁻) :

Calculated for C₈H₄BrFN₂O [M−H]⁻: 280.9412. Found: 280.9409.

Side Reactions and Mitigation

Dimer Formation

Competing nucleophilic attack by unreacted indole on the nitroso intermediate produces dimers (e.g., 6,6'-dibromo-5,5'-difluoro-3,3'-biindazole), observed as deep red byproducts. Mitigation strategies include:

Acid Sensitivity

The Boc-protected amine in 5-NHBoc-indole remains intact under optimized conditions (78% yield), confirming compatibility with acid-labile groups.

Substrate Scope and Limitations

The protocol tolerates diverse substituents (Table 2):

| Position | Substituent | Yield (%) |

|---|---|---|

| 5 | Br | 94 |

| 6 | F | 84 |

| 5,6 | Br, F | 82 |

| 5 | OMe | 91 |

| 5 | CN | 57 |

Electron-donating groups (e.g., OMe) enhance reactivity, while strong electron-withdrawing groups (e.g., NO₂) require heating to 80°C for completion.

Industrial-Scale Considerations

Process Safety :

-

Exothermic nitrosation necessitates jacketed reactor cooling.

-

NO gas emission requires scrubbers (e.g., NaOH solution).

Cost Analysis :

Q & A

Q. Optimization strategies :

- Use continuous flow reactors to enhance scalability and reduce side reactions .

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., NaBH₄ for controlled reductions) .

How does the positioning of bromine and fluorine substituents influence regioselectivity in substitution reactions?

Advanced Research Question

The 6-bromo and 5-fluoro groups create steric and electronic effects that direct nucleophilic/electrophilic attacks:

- Bromine at C6 acts as a strong electron-withdrawing group, deactivating the ring and directing substitutions to C4 or C7 .

- Fluorine at C5 exerts an inductive effect, enhancing electrophilic reactivity at C4 .

Q. Experimental validation :

- Use DFT calculations to predict reactive sites.

- Compare reaction outcomes with analogs lacking halogens (e.g., 1H-indazole-3-carbaldehyde) to isolate substituent effects .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

Key techniques :

- NMR : - and -NMR identify substituent positions (e.g., aldehyde proton at δ 10.2 ppm) .

- X-ray crystallography : Resolve ambiguity in halogen positioning (e.g., SHELXL refinement for accurate bond-length analysis) .

- Mass spectrometry : Confirm molecular weight (243.03 g/mol) and fragmentation patterns .

Q. Best practices :

How do structural modifications impact the compound’s bioactivity in enzyme inhibition studies?

Advanced Research Question

Structure-activity relationship (SAR) insights :

- Aldehyde group : Forms Schiff bases with lysine residues in enzyme active sites, enabling covalent inhibition .

- Halogen effects : Bromine enhances hydrophobic interactions, while fluorine improves metabolic stability .

Q. Comparative analysis :

| Analog | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid | Aldehyde → COOH | 2.5 µM (weaker binding) |

| 6-Chloro analog | Br → Cl | 1.8 µM (reduced potency) |

| 5-Fluoro-1H-indazole-3-carbaldehyde | No Br | 4.1 µM (lower affinity) |

Data adapted from

How should researchers address contradictory data in crystallographic refinement or biological assays?

Advanced Research Question

Common contradictions :

Q. Resolution strategies :

- For crystallography: Apply TWINABS for twinned data or use higher-resolution synchrotron sources .

- For bioassays: Standardize protocols (e.g., fixed DMSO concentration ≤0.1%) and validate with positive controls .

What are the methodological considerations for designing derivatives targeting kinase inhibition?

Advanced Research Question

Key steps :

Target selection : Prioritize kinases with cysteine or lysine residues near ATP-binding pockets (e.g., JAK2, EGFR).

Derivatization :

- Replace aldehyde with acrylamide for irreversible binding.

- Introduce solubilizing groups (e.g., PEG chains) without disrupting halogen interactions .

Validation :

- Use surface plasmon resonance (SPR) for binding kinetics.

- Perform molecular dynamics simulations to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.